molecular formula C11H16FN5 B11750346 1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11750346
M. Wt: 237.28 g/mol
InChI Key: SSSPDBBMPXHNQC-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by its unique structure, which includes a fluoroethyl group, a methyl group, and a pyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors One common synthetic route involves the alkylation of 1-methyl-1H-pyrazole with 2-fluoroethyl bromide under basic conditions to introduce the fluoroethyl group This is followed by the methylation of the pyrazole ring using methyl iodide in the presence of a strong base such as sodium hydride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the fluoroethyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The presence of the fluoroethyl group enhances its binding affinity to target proteins, while the pyrazole ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole: A simpler pyrazole derivative used as a starting material in the synthesis of more complex compounds.

    2-fluoroethylamine: A related compound with a similar fluoroethyl group but lacking the pyrazole ring.

    5-methyl-1H-pyrazole: Another pyrazole derivative with a methyl group at the 5-position.

Uniqueness

1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

1-(2-fluoroethyl)-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C11H16FN5/c1-9-11(8-14-17(9)6-4-12)13-7-10-3-5-16(2)15-10/h3,5,8,13H,4,6-7H2,1-2H3

InChI Key

SSSPDBBMPXHNQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCC2=NN(C=C2)C

Origin of Product

United States

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